2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-

Descripción

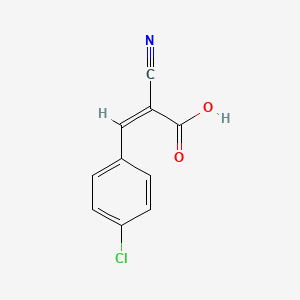

2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano- is a cyanoacrylate derivative characterized by a chlorinated aromatic substituent at the β-position. Its structure features a cyano group (-CN) at the α-carbon and a 4-chlorophenyl group at the β-carbon, contributing to its unique electronic and steric properties. This compound is primarily encountered in esterified forms, such as ethyl or methyl esters, which are widely utilized in industrial and medical applications due to their rapid polymerization upon exposure to moisture .

The ethyl ester variant (CAS 2169-68-8) has a molecular formula of C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol . Its structural analogs often differ in substituents (e.g., bromine instead of chlorine) or ester groups (e.g., methyl, butyl), which significantly influence reactivity, solubility, and application scope. Cyanoacrylates are renowned for their adhesive properties, but the introduction of the 4-chlorophenyl group may enhance UV stability or substrate-specific adhesion compared to simpler derivatives like methyl 2-cyanoacrylate (Super Glue) .

Propiedades

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCRRKYUQNHWLJ-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69727-07-7 | |

| Record name | NSC2479 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 69727-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of cyanoacetic acid by a base (e.g., potassium hydroxide or piperidine), forming a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration to form the α,β-unsaturated cyanoacrylic acid. A study by SciELO (2024) demonstrated that using KOH in aqueous ethanol under microwave irradiation achieves yields of 80–99% for analogous dihydropyrimidinones. For the target compound, optimal conditions include:

- Solvent: Ethanol or water

- Catalyst: KOH (10 mol%)

- Temperature: 80–100°C (reflux or microwave-assisted)

- Reaction Time: 2–6 hours

Experimental Optimization

A key advantage of this method is its scalability and green chemistry profile. For instance, substituting traditional heating with microwave irradiation reduces reaction times from hours to minutes while maintaining high yields. However, the electron-withdrawing chlorine substituent on the benzaldehyde may slightly reduce reactivity compared to non-halogenated analogs, necessitating longer reaction times or elevated temperatures.

Hydrolysis of Cyanoacrylic Acid Esters

Alkyl esters of 3-(4-chlorophenyl)-2-cyano-2-propenoic acid serve as intermediates that can be hydrolyzed to the free acid. This two-step approach is particularly useful when ester derivatives are more stable or easier to purify.

Ester Synthesis via Aldol Condensation

The ester intermediate is typically synthesized via a modified Knoevenagel reaction using cyanoacetic acid esters (e.g., methyl cyanoacetate) and 4-chlorobenzaldehyde. A patent by Google Patents (2005) describes the use of protic solvents (methanol, ethanol) and catalytic secondary amines (e.g., piperidine) to facilitate this condensation. For example:

$$

\text{4-Chlorobenzaldehyde + Methyl cyanoacetate} \xrightarrow[\text{MeOH, Piperidine}]{\Delta} \text{Methyl 3-(4-chlorophenyl)-2-cyanoacrylate}

$$

Yields for analogous naphthyl derivatives range from 85–92%.

Acidic or Basic Hydrolysis

The ester is hydrolyzed under acidic (HCl/H2O) or basic (NaOH/H2O) conditions. Basic hydrolysis is preferred for its milder conditions:

$$

\text{Methyl ester} \xrightarrow[\text{NaOH, H}_2\text{O}]{80^\circ\text{C}} \text{3-(4-Chlorophenyl)-2-cyano-2-propenoic acid (Na salt)} \xrightarrow{\text{HCl}} \text{Free acid}

$$

This method avoids side reactions such as decarboxylation, which are common under strongly acidic conditions.

Catalytic Cyanation of Acrylic Acid Derivatives

While less common, direct cyanation of pre-formed acrylic acids offers an alternative route. This method involves introducing the cyano group into 3-(4-chlorophenyl)acrylic acid using cyanating agents like trimethylsilyl cyanide (TMSCN) or potassium cyanide.

Challenges and Solutions

The electron-deficient nature of the α,β-unsaturated system complicates nucleophilic cyanation. A patent by CN101417962A (2008) proposes using hydrogen chloride gas to activate the carbonyl group, followed by reaction with cyanoacetate in alcohols. For example:

$$

\text{3-(4-Chlorophenyl)acrylic acid} \xrightarrow[\text{HCl, ROH}]{\text{}} \text{Imidate intermediate} \xrightarrow[\text{Cyanoacetate}]{\text{Base}} \text{Target compound}

$$

This method achieves yields of 88–92% but requires careful handling of gaseous HCl.

Comparative Analysis of Synthetic Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-chlorobenzoic acid

Reduction: 3-(4-chlorophenyl)-2-aminopropanoic acid

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

This compound is structurally related to intermediates used in the synthesis of pharmaceuticals. For instance, compounds like 3-(4-chlorophenyl)-3-cyanopropanoic acid are key intermediates in the production of Baclofen, a drug used to manage severe spasticity . Although 3-(4-chlorophenyl)-2-cyano-2-propenoic acid itself is not directly used in Baclofen synthesis, its structural similarity suggests potential utility in developing new pharmaceutical intermediates.

Analytical Chemistry

In analytical chemistry, compounds with similar structures are used as matrix substances in techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). For example, 4-chloro-α-cyanocinnamic acid, which is another name for 3-(4-chlorophenyl)-2-cyano-2-propenoic acid, is used as a matrix substance due to its ability to enhance ionization efficiency .

Materials Science and Polymer Chemistry

Cyanoacrylic acids and their derivatives are known for their reactivity, making them useful in polymer synthesis and as precursors for various materials. While specific applications of 3-(4-chlorophenyl)-2-cyano-2-propenoic acid in materials science are not well-documented, its cyano group could potentially be utilized in forming covalent bonds with other molecules, similar to cyanoacrylamides used in covalent bonding applications .

Antifungal Agents

Derivatives of propenoic acids have been explored for their antifungal properties. Although there is no direct evidence linking 3-(4-chlorophenyl)-2-cyano-2-propenoic acid to antifungal activity, its structural similarity to compounds with known antifungal properties suggests potential for further investigation .

Comprehensive Data Table

| Application Area | Compound Role | Specific Use |

|---|---|---|

| Pharmaceutical Intermediates | Structural Analog | Potential intermediate in drug synthesis |

| Analytical Chemistry | Matrix Substance | Enhances ionization in MALDI-MS |

| Materials Science | Potential Precursor | Covalent bonding applications |

| Antifungal Agents | Potential Derivative | Broad-spectrum antifungal screening |

Case Studies

- MALDI-MS Matrix Substance : The use of 4-chloro-α-cyanocinnamic acid as a matrix substance in MALDI-MS demonstrates the utility of compounds with similar structures in analytical techniques. This application highlights the compound's ability to facilitate efficient ionization and detection of analytes .

- Pharmaceutical Synthesis : The synthesis of Baclofen involves intermediates structurally related to 3-(4-chlorophenyl)-2-cyano-2-propenoic acid. This shows how compounds with similar structures can be crucial in pharmaceutical production, suggesting potential future applications for this compound or its derivatives .

Research Findings and Insights

- Structural Versatility : The presence of a cyano group and a chlorophenyl ring in 3-(4-chlorophenyl)-2-cyano-2-propenoic acid offers opportunities for chemical modification and application in various fields.

- Analytical Techniques : Its use as a matrix substance in MALDI-MS underscores the importance of such compounds in enhancing analytical sensitivity and specificity.

- Future Directions : Further research could explore its potential as a precursor in materials science or as a scaffold for developing new pharmaceuticals or antifungal agents.

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects: Chlorophenyl vs. Bromophenyl vs. Diphenyl

- 3-(4-Chlorophenyl)-2-cyanoacrylates (e.g., ethyl ester, CAS 2169-68-8): The electron-withdrawing chlorine atom increases electrophilicity at the β-carbon, accelerating polymerization. Water solubility: Insoluble due to hydrophobic aromatic and ester groups . Applications: Potential use in specialty adhesives or coatings requiring chemical resistance .

- 3-(4-Bromophenyl)-2-cyanoacrylates (e.g., ethyl ester, CAS 18861-58-0): Bromine’s larger atomic size and polarizability may enhance thermal stability compared to chlorine analogs. Molecular weight: 280.12 g/mol (vs. 235.67 g/mol for chlorophenyl variant) . Applications: Similar to chlorophenyl derivatives but with possible niche uses in electronics due to heavier halogen effects .

- Molecular weight: 361.48 g/mol, with increased hydrophobicity . Applications: UV stabilizers in polymers or optical materials due to extended conjugation .

Ester Group Variations

- Vapor pressure: 0.2 mm Hg at 25°C; rapid curing due to small ester group . Applications: Consumer adhesives (e.g., Super Glue) .

- Butyl 2-cyanoacrylate (CAS 6606-65-1): Larger ester group reduces volatility and increases viscosity. Molecular weight: 153.18 g/mol; used in medical adhesives for slower polymerization and reduced tissue toxicity .

- Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS 2169-68-8): Balances volatility and reactivity; intermediate molecular weight (235.67 g/mol) . Applications: Industrial adhesives for metals or plastics requiring chemical resistance .

Physicochemical Properties

Actividad Biológica

2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, also known as 4-chlorocinnamic acid , is an organic compound characterized by its molecular formula . This compound features a chlorophenyl group attached to a propenoic acid backbone, with a cyano group at the second carbon position. Its unique structure contributes to its distinct chemical reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano- exhibits significant antimicrobial activity . In vitro studies have demonstrated its efficacy against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The compound's minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, particularly when used in combination with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their effectiveness through synergistic effects .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. For instance, it demonstrated selective cytotoxicity against A375 (human melanoma) and HUVEC (human umbilical vein endothelial cells), with IC50 values indicating significant inhibitory effects on cell proliferation. Notably, it showed IC50 values less than 10 µM against A375 cells, suggesting potential as an anticancer agent .

The mechanism by which 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano- exerts its biological effects may involve inhibition of specific enzymes or interference with cellular signaling pathways. This could lead to reduced cell viability in pathogenic microorganisms and cancer cells. The presence of both the chlorophenyl and cyano groups enhances its reactivity and interaction with biological targets.

Similar Compounds

A comparison with similar compounds reveals the unique properties of 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-. Below is a table summarizing key structural differences and biological activities:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Chlorocinnamic Acid | Lacks cyano group | Antimicrobial properties |

| 3-(4-Chlorophenyl)propanoic Acid | Different functional group | Limited antimicrobial activity |

| 2-Propenoic Acid, 3-(4-Chlorophenyl)-2-Cyano- | Chlorophenyl + cyano groups | Strong antimicrobial & anticancer activity |

Study on Antimicrobial Efficacy

In one study, derivatives of 2-Propenoic acid were synthesized and tested for antimicrobial efficacy. The results indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens. Additionally, these compounds inhibited biofilm formation significantly more than Ciprofloxacin, showcasing their potential in treating biofilm-associated infections .

Cytotoxicity Assessment

Another investigation focused on the cytotoxicity of the compound against various cancer cell lines. The study reported that the compound had a notable cytotoxic effect on A375 cells with an IC50 value of 5.7 μM, indicating its potential for further development as an anticancer therapeutic agent .

Q & A

Q. What are the recommended methods for synthesizing 3-(4-chlorophenyl)-2-cyano-2-propenoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves Knoevenagel condensation between a 4-chlorobenzaldehyde derivative and cyanoacetic acid, catalyzed by organic bases (e.g., piperidine) under reflux in polar aprotic solvents like DMF. Yield optimization requires precise control of temperature (80–100°C), stoichiometric ratios (1:1 aldehyde to cyanoacetic acid), and catalyst loading (5–10 mol%) . Side products, such as dimerized intermediates, can form if reaction times exceed 24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the α,β-unsaturated product .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

- NMR : -NMR should show a downfield doublet (δ 7.8–8.2 ppm) for the α,β-unsaturated proton and aromatic protons (δ 7.2–7.6 ppm) from the 4-chlorophenyl group. -NMR will display signals for the cyano group (δ 115–120 ppm) and carbonyl carbon (δ 165–170 ppm) .

- IR : Strong absorbance near 2220 cm (C≡N stretch) and 1680 cm (conjugated C=O stretch) .

- MS : Molecular ion peak [M+H] should match the calculated molecular weight (e.g., 217.6 g/mol) with fragmentation patterns indicating loss of CO .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods for synthesis and handling. Airborne concentrations should be monitored via personal sampling pumps with appropriate sorbent tubes .

- PPE : Nitrile gloves, lab coats, and safety goggles. Skin absorption is a documented risk for structurally similar chlorinated compounds .

- Decontamination : Immediate washing with soap/water for skin contact; ethanol for equipment cleanup. Contaminated clothing must be professionally laundered .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSPR) predict the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity. The electron-withdrawing cyano and 4-chlorophenyl groups lower LUMO energy, enhancing Michael addition susceptibility .

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental bioactivity data. For example, the compound’s logP (~2.5) suggests moderate blood-brain barrier penetration, relevant for neuroactive drug candidates .

Q. How can researchers resolve contradictions in spectral data or bioassay results for derivatives of this compound?

Methodological Answer:

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish regioisomers. For bioassays, use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity .

- Batch Analysis : Compare results across multiple synthesis batches to identify impurities (e.g., residual solvents detected via GC-MS) that may skew bioactivity .

Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Degradation Studies : Use HPLC to monitor stability in buffers (pH 1–13) at 25–60°C. The α,β-unsaturated ester is prone to hydrolysis at pH > 10, requiring formulation with enteric coatings for oral delivery .

- Accelerated Stability Testing : Apply Arrhenius kinetics (40–60°C) to extrapolate shelf-life at 25°C. Lyophilization improves stability for long-term storage .

Q. How can researchers investigate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

Methodological Answer:

- Kinetic Assays : Perform Michaelis-Menten analysis with purified enzymes (e.g., tyrosine kinase) to determine inhibition constants (K). Competitive vs. non-competitive inhibition is discerned via Lineweaver-Burk plots .

- Molecular Docking : Use AutoDock Vina to simulate binding poses. The cyano group may form hydrogen bonds with catalytic residues (e.g., Ser/Thr in kinases) .

Data-Driven Research Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Factorial Design : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) while keeping the α,β-unsaturated core constant. Use response surface methodology to model bioactivity .

- Principal Component Analysis (PCA) : Reduce dimensionality of molecular descriptors (e.g., Hammett σ, molar refractivity) to identify key drivers of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.